3-Methyl-7,8-dihydroquinolin-5(6H)-one
Description
Contextualization within Quinolone Chemistry Research
The quinolone framework is a cornerstone in the development of therapeutic agents, most notably the quinolone and fluoroquinolone antibiotics. google.comnih.gov These synthetic antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. google.com The broad spectrum of activity and potency of quinolone-based drugs has spurred extensive research into the synthesis and functionalization of the quinoline (B57606) scaffold.
While 3-Methyl-7,8-dihydroquinolin-5(6H)-one is a partially saturated derivative and not a quinolone antibiotic itself, its chemical lineage places it firmly within the broader field of quinolone chemistry. Research in this area often explores the synthesis of diverse quinoline and its partially saturated analogues to investigate their potential as scaffolds for new therapeutic agents targeting a wide array of diseases beyond bacterial infections.
Significance of this compound in Heterocyclic Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. The dihydroquinolinone core, as present in this compound, represents a versatile platform for the construction of a variety of more complex heterocyclic systems. The carbonyl group and the secondary amine within the dihydroquinolinone structure offer reactive sites for various chemical transformations.
The synthesis of derivatives of 7,8-dihydroquinolin-5(6H)-one is an area of active investigation. For instance, a one-pot method for preparing such derivatives involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives in the presence of a base catalyst and ammonium (B1175870) acetate (B1210297). google.com This approach highlights the utility of the dihydroquinolinone scaffold in generating molecular diversity. By analogy, this compound can serve as a key intermediate for the synthesis of novel fused heterocyclic systems, which are often explored for their potential pharmacological activities.
Historical Development of Research on Dihydroquinolinone Cores
The exploration of quinoline and its derivatives dates back to the 19th century. However, the systematic investigation of dihydroquinolinone cores as important synthetic intermediates has gained more traction in recent decades. Early methods for the synthesis of quinolines, such as the Skraup and Friedländer syntheses, laid the groundwork for accessing the core quinoline structure. mdpi.com
Over time, synthetic methodologies have evolved to allow for the preparation of partially saturated systems like dihydroquinolinones with greater control and efficiency. The development of modern synthetic techniques, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has significantly expanded the toolbox for constructing these valuable scaffolds. The interest in dihydroquinolinone cores has been driven by their presence in natural products and their potential as precursors to compounds with interesting biological profiles. A Chinese patent describes a method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives, indicating ongoing interest in the development of synthetic routes to this class of compounds. google.com
Chemical and Physical Properties of this compound
Detailed experimental data for this compound is scarce in peer-reviewed literature. However, some basic properties can be found in chemical supplier databases.
| Property | Value |
| CAS Number | 62230-65-3 |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Predicted Boiling Point | 132-134 °C (at 0.3 Torr) |
| Predicted Density | 1.133 g/cm³ |
| Predicted pKa | 3.76 ± 0.20 |
Data sourced from commercial supplier databases and are predicted values.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNDGIYIIKFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344224 | |
| Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60247-70-3 | |
| Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 7,8 Dihydroquinolin 5 6h One and Its Derivatives
Classical Synthetic Approaches to the Dihydroquinolinone Core
Traditional methods for constructing the dihydroquinolinone skeleton have long relied on robust and well-established reaction mechanisms. These approaches, including multi-component condensations, Michael-type additions, and cyclization/dehydrogenation sequences, form the foundation of quinolinone chemistry.
Multi-component Condensation Reactions for Dihydroquinolinone Formation
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer an efficient route to complex molecules like dihydroquinolinones. The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been adapted for the synthesis of polyhydroquinoline derivatives, which are structurally related to the target compound. tandfonline.comnih.gov This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), and a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). tandfonline.comnih.govrsc.org
The general mechanism involves the initial formation of an enamine from the 1,3-dicarbonyl compound and ammonium acetate, and a Knoevenagel condensation product from the aldehyde and the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the polyhydroquinoline core. While not specifically forming 3-Methyl-7,8-dihydroquinolin-5(6H)-one in the cited examples, the Hantzsch reaction's principles are fundamental to the multi-component synthesis of this class of compounds.
Another notable multi-component approach involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives in the presence of a base catalyst and ammonium acetate. google.com This "one-pot" method allows for the synthesis of various 7,8-dihydroquinolin-5(6H)-one derivatives under relatively mild conditions. google.com
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Catalyst and solvent-free, MW irradiation | Polyhydroquinoline | High | tandfonline.com |
| Aromatic aldehydes, 1,3-cyclohexanediones, Alkyl acetoacetate, Ammonium acetate | Nanomagnetic-supported sulfonic acid, Solvent-free, 60 °C | Polyhydroquinoline | High | researchgate.net |
| Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Triethylamine (B128534), Ammonium acetate | No solvent, 90 °C, 6h | 3-Benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 37.8% | google.com |
Michael-type Addition Reactions in Dihydroquinolinone Synthesis
The Michael-type addition is a cornerstone of carbon-carbon bond formation and is pivotal in the synthesis of the dihydroquinolinone scaffold. This reaction typically involves the addition of a nucleophile (Michael donor), such as an enamine or a 1,3-dicarbonyl compound, to an α,β-unsaturated carbonyl compound (Michael acceptor).
In the context of this compound synthesis, a classical approach involves the reaction between an enamine derived from cyclohexane-1,3-dione and an appropriate Michael acceptor. For instance, the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-α,β-unsaturated aldehydes or ketones leads to the formation of 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones. rsc.org This sequence involves a Michael addition followed by an intramolecular cyclization and elimination of ethanol (B145695) to furnish the final product.
A prominent example that highlights a tandem Michael addition-cyclization sequence is the reaction of cyclohexane-1,3-dione with methacrylic acid in the presence of ammonium acetate. wjbphs.com The reaction proceeds through the in-situ formation of 3-aminocyclohex-2-enone, which then acts as a Michael donor, adding to methacrylic acid. The resulting intermediate subsequently undergoes cyclization to form the dihydroquinolinone ring system. wjbphs.com
| Michael Donor | Michael Acceptor | Key Steps | Product Type | Reference |
| 3-Aminocyclohex-2-enone (in-situ) | Methacrylic acid | Michael Addition, Cyclization, Aromatization | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | wjbphs.com |
| Alkyl-substituted 3-aminocyclohex-2-enones | β-ethoxy-α,β-unsaturated ketones | Michael Addition, Intramolecular Cyclization | Substituted 7,8-dihydroquinolin-5(6H)-ones | rsc.org |
Cyclization and Dehydrogenation Protocols for Dihydroquinolinone Scaffolds
The construction of the dihydroquinolinone ring can also be achieved through the cyclization of a suitable acyclic precursor, which may be followed by a dehydrogenation or aromatization step to yield the final product. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.orgwikipedia.org While this method directly produces an aromatic pyridine ring, its principles of cyclization of an open-chain amino-diene system are relevant to the formation of fused pyridine rings like quinolines.
In many modern syntheses, particularly those catalyzed by transition metals, an acceptorless dehydrogenative coupling (ADC) strategy is employed. rsc.org These reactions often involve the coupling of alcohols, where in-situ dehydrogenation generates carbonyl intermediates that then participate in condensation and cyclization reactions to form the heterocyclic ring, releasing hydrogen and water as byproducts. rsc.org For instance, the synthesis of quinolines has been achieved through the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by cobalt salts under ligand-free conditions. acs.org This approach offers an environmentally benign route to N-heterocycles.
| Precursor Type | Reaction/Catalyst | Key Transformation | Product | Reference |
| Enamine + Ethynylketone | Heat | Cyclodehydration | Substituted Pyridine | wikipedia.org |
| 2-Aminoaryl alcohol + Ketone | Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | Substituted Quinoline (B57606) | acs.org |
| 2-Aminobenzyl alcohol + Secondary alcohol | Ruthenium NNN-pincer complex | Acceptorless Dehydrogenative Coupling | Substituted Quinoline | rsc.org |
Advanced and Green Chemistry Strategies for Dihydroquinolinone Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Advanced techniques such as microwave-assisted synthesis and the use of solvent-free conditions are at the forefront of green chemistry approaches for constructing the dihydroquinolinone core.
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. benthamdirect.comdergipark.org.tr The synthesis of quinoline and its derivatives has been significantly advanced by the application of microwave technology. benthamdirect.com
A highly efficient, one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one has been demonstrated using microwave heating. wjbphs.com This proline-catalyzed reaction of cyclohexane-1,3-dione and methacrylic acid with ammonium acetate proceeds via a sequential in-situ amination, Michael addition, cyclization, and aromatization, affording the final product in an impressive 98% yield in just 20 minutes of irradiation. wjbphs.com
Furthermore, microwave-assisted Hantzsch-type reactions have been developed for the synthesis of polyhydroquinolines, often under solvent- and catalyst-free conditions, highlighting the synergy between multi-component strategies and microwave heating. tandfonline.com Another example is the efficient synthesis of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles via microwave-assisted reactions of cyclohexanone (B45756) and arylidene malononitriles in the presence of sodium in alcohol. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Time | Reference |
| Cyclohexane-1,3-dione, Methacrylic acid, Ammonium Acetate | Proline (1 mol%), MW | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | 20 min | wjbphs.com |
| Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | None, MW | Polyhydroquinoline | High | Short | tandfonline.com |
| Cyclohexanone, Arylidene malononitrile, Sodium | Alcohol, MW (300 W) | 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 89-95% | 4-7 min | researchgate.net |
Solvent-Free Reaction Conditions for Enhanced Efficiency
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental pollution, cost, and safety hazards. Solvent-free, or solid-state, reactions are often facilitated by grinding or heating the neat reactants, sometimes in the presence of a catalyst.
The Hantzsch condensation for the synthesis of polyhydroquinolines has been successfully adapted to solvent-free conditions. tandfonline.comrsc.orgresearchgate.nettandfonline.com These reactions can be promoted by various catalysts, such as nanomagnetic-supported sulfonic acid or mesoporous vanadium ion doped titania nanoparticles, or simply by heating the mixture of aldehydes, 1,3-dicarbonyl compounds, a β-ketoester, and ammonium acetate. rsc.orgresearchgate.net
A Chinese patent describes the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives, including a 3-benzyl substituted analog, via a "one-pot" method that can be conducted under solvent-free conditions by heating the reactants at 90 °C. google.com This approach, which utilizes a Baylis-Hillman adduct and a 1,3-cyclohexanedione, exemplifies a practical application of solvent-free synthesis for this class of compounds. google.com
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |
| Hantzsch Condensation | Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | None, Heat | High | tandfonline.com |
| Hantzsch Condensation | Aromatic aldehydes, Dimedone, Ethyl acetoacetate, Ammonium acetate | Ascorbic acid, 80 °C | High | tandfonline.com |
| One-pot Condensation | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Triethylamine, Ammonium acetate | No solvent, 90 °C | 37.8% | google.com |
Catalyst-Free and Environmentally Benign Methodologies
The pursuit of greener synthetic protocols has led to the development of catalyst-free and environmentally benign methods for the formation of dihydroquinolinone scaffolds. These approaches prioritize the reduction of hazardous waste and the use of less toxic reagents. While direct catalyst-free synthesis of this compound is not extensively documented, the principles of green chemistry are being applied to the synthesis of related dihydroquinolin-2(1H)-ones.
One notable environmentally friendly approach involves the use of an aqueous hydrotropic solution as the reaction medium, which facilitates the synthesis of spirooxindoles and di(indolyl)oxindoles at room temperature without a catalyst. researchgate.net Hydrotropes, which are surface-active compounds, enhance the solubility of organic compounds in water, thereby providing a greener alternative to volatile organic solvents. researchgate.net Another green strategy is the electrochemical synthesis of functionalized dihydroquinolinones, which utilizes electrons as oxidizing or reducing agents, thereby avoiding the need for transition metal catalysts or toxic reagents. mdpi.com Furthermore, metal-free catalyzed methods, such as the cascade radical addition/cyclization of N-arylcinnamamides with aldehydes using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst and K2S2O8 as the oxidant, have been reported for the synthesis of trans-3-acyl-4-aryl-substituted dihydroquinolinones. mdpi.com
These methodologies, while not directly applied to this compound, showcase the trend towards developing more sustainable synthetic routes for this class of compounds. The principles of using water as a solvent, avoiding heavy metal catalysts, and employing readily available and non-toxic reagents are central to these environmentally benign strategies.
Application of Deep Eutectic Solvents in Dihydroquinolinone Formation
Deep eutectic solvents (DESs) have emerged as promising green and sustainable alternatives to conventional volatile organic solvents in organic synthesis. researchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit properties such as low cost, biodegradability, and low toxicity. researchgate.net
In the context of dihydroquinolinone synthesis, DESs can function as both the reaction medium and the catalyst. For instance, a choline (B1196258) chloride/urea (ChCl:U) mixture has been used as a catalyst in the Henry reaction for the synthesis of nitroaldols, which are precursors to various heterocyclic compounds. mdpi.com Another example is the use of a choline chloride/p-toluenesulfonic acid (ChCl/p-TsOH) deep eutectic solvent as a catalyst for multicomponent reactions to produce functionalized pyrroles. mdpi.com While a direct application of DES for the synthesis of this compound is not explicitly detailed in the reviewed literature, the successful use of DES in the synthesis of related quinazolinones and dihydroquinazolinones suggests its potential applicability. researchgate.netmdpi.com For example, a mild and greener protocol for the synthesis of substituted quinazolinones and dihydroquinazolinones utilized a deep eutectic solvent-mediated cyclization of anthranilamides with various aldehydes. researchgate.net
The advantages of using DES in these syntheses include mild reaction conditions, high yields, and the potential for recyclability of the solvent/catalyst system. mdpi.com
Stereoselective Synthetic Pathways for Dihydroquinolinone Analogues
The development of stereoselective synthetic methods for dihydroquinolinone analogues is of significant interest due to the importance of chirality in bioactive molecules. While specific stereoselective routes to this compound are not extensively covered, general strategies for the enantioselective synthesis of dihydroquinolin-2-ones provide valuable insights.
One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene-palladium complexes have been successfully employed in the Pd-catalyzed enantioselective desymmetric C-N cross-coupling of malonamide (B141969) derivatives, affording chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high yields and enantioselectivities. organic-chemistry.org Another strategy utilizes a Pd/chiral Lewis base relay catalysis for the enantioselective cascade carbonylation/annulation of benzyl (B1604629) bromides, CO, and vinyl benzoxazinanones to construct chiral dihydroquinolinones. organic-chemistry.org
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds, a class of molecules that includes spiro-dihydroquinolinone architectures. rsc.org The use of chiral organocatalysts can facilitate asymmetric transformations, leading to the formation of enantiomerically enriched products.
Synthesis of Structural Analogues and Functionalized Dihydroquinolinone Derivatives
Preparation of Dihydroquinolinones with Fused Heterocyclic Systems
The synthesis of dihydroquinolinones with fused heterocyclic systems has been a focus of research due to the diverse biological activities associated with these complex scaffolds. airo.co.in Two prominent examples are pyrano[3,2-c]quinolones and furo[3,2-c]quinolones.
Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been developed to synthesize both pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govrsc.orgrsc.org The outcome of the reaction is dependent on the specific propargylic alcohol used, leading to either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones, or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to yield furo[3,2-c]quinolones. nih.govrsc.org These reactions are typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (1,2-DCE) at elevated temperatures. nih.govrsc.org
Another approach to pyrano[3,2-c]quinolones involves a one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov This reaction is typically catalyzed by a base like triethylamine and proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov
The following table summarizes the reaction conditions for the synthesis of these fused systems:
| Fused System | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |
| Pyrano[3,2-c]quinolones | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | pTsOH·H₂O | 1,2-DCE | 84 °C | Moderate to High |
| Furo[3,2-c]quinolones | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | pTsOH·H₂O | 1,2-DCE | 84 °C | Moderate to High |
| Pyrano[3,2-c]quinolones | 2,4-dihydroxy-1-methylquinoline, malononitrile, aromatic aldehydes | Triethylamine | Absolute Ethyl Alcohol | Reflux | Good |
Synthetic Routes to Spiro-Cyclic Dihydroquinolinone Architectures
Spiro-cyclic dihydroquinolinones represent a class of compounds with a unique three-dimensional structure that has attracted significant attention in medicinal chemistry. mdpi.com The synthesis of these complex molecules often involves multicomponent reactions that allow for the rapid construction of molecular diversity.
One common strategy for the synthesis of spiro-oxindole dihydroquinazolinones involves a three-component reaction between isatin, an amine, and an aldehyde. nih.gov This reaction can be promoted by microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov Catalyst-free approaches for the synthesis of spirooxindoles have also been developed using an aqueous hydrotropic solution as the reaction medium at room temperature. researchgate.net This method involves the reaction of isatin, malononitrile, and an active methylene (B1212753) substrate. researchgate.net
The enantioselective synthesis of spiro compounds has also been a major focus, with organocatalysis playing a crucial role in the development of asymmetric methodologies. rsc.org For example, a one-pot method for the synthesis of di-spirooxindole analogs involves the in-situ generation of azomethine ylides from the reaction of substituted isatins and (2S)-octahydro-1H-indole-2-carboxylic acid, which then react with a cyclohexanone-based chalcone (B49325). nih.gov
The following table provides an overview of synthetic routes to spiro-cyclic dihydroquinolinone architectures:
| Spiro-cyclic System | Reactants | Method | Catalyst/Medium |
| Spiro-oxindole dihydroquinazolinones | Isatin, amine, aldehyde | Three-component reaction | Microwave irradiation |
| Spirooxindoles | Isatin, malononitrile, active methylene substrate | Catalyst-free reaction | Aqueous hydrotropic solution |
| Di-spirooxindoles | Substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, cyclohexanone-based chalcone | One-pot [3+2] cycloaddition | - |
Chemical Reactivity and Derivatization Strategies of 3 Methyl 7,8 Dihydroquinolin 5 6h One
Transformations of the Keto Functionality within the Dihydroquinolinone Ring
The carbonyl group at the C-5 position is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's stereoelectronic properties.
One of the most fundamental transformations is the reduction of the keto group . The reaction of 7,8-dihydroquinolin-5(6H)-ones with appropriate reducing agents readily yields the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org For instance, catalytic hydrogenation can be employed to reduce the ketone to a secondary alcohol, affording 3-methyl-5,6,7,8-tetrahydroquinolin-5-ol. The choice of catalyst and reaction conditions can influence the stereoselectivity of this reduction.
Furthermore, the keto group is a precursor for the synthesis of amino-functionalized derivatives. Through reductive amination , the carbonyl can be converted into a primary, secondary, or tertiary amine. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. This strategy provides a concise method for preparing various amino-substituted 5,6,7,8-tetrahydroquinolines, which are valuable building blocks in medicinal chemistry. acs.orgacs.orgresearchgate.net
| Transformation | Reagents/Conditions | Product Class | Reference |
| Ketone Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5,6,7,8-Tetrahydroquinolin-5-ols | rsc.org |
| Reductive Amination | Amine (RNH₂), Reducing Agent (e.g., NaBH₃CN) | 5-Amino-5,6,7,8-tetrahydroquinolines | acs.orgacs.org |
Electrophilic and Nucleophilic Modifications on the Dihydroquinoline Core
The dihydroquinoline core possesses both electron-rich and electron-deficient sites, making it amenable to both electrophilic and nucleophilic attacks.
Electrophilic aromatic substitution reactions on the quinoline (B57606) ring system typically occur on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. For the 3-methyl-7,8-dihydroquinolin-5(6H)-one scaffold, electrophilic attack is predicted to favor the C-4 position, directed by the vinylogous amide nitrogen. Reactions such as halogenation or nitration would introduce substituents onto the aromatic portion of the molecule, provided that suitable conditions are employed to manage the reactivity of the enone system. The synthesis of related dihydroquinolinones often involves an intramolecular Friedel-Crafts alkylation, which is a key example of an electrophilic cyclization onto the aromatic ring. mdpi.comgoogle.com
Nucleophilic additions are primarily directed towards the α,β-unsaturated ketone system. The C-6 position is susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles. wikipedia.org This allows for the introduction of alkyl, aryl, and heteroatomic substituents. Harder nucleophiles, such as organolithium or Grignard reagents, may attack the carbonyl carbon directly (1,2-addition). The pyridine part of the quinoline nucleus is generally electron-deficient and can undergo nucleophilic attack, especially at the C-2 and C-4 positions, often requiring activation of the ring or harsh reaction conditions. quimicaorganica.org
| Reaction Type | Position of Attack | Reagent Type | Potential Product | Reference |
| Electrophilic Substitution | C-4 (aromatic ring) | Electrophiles (e.g., Br₂, HNO₃) | 4-Substituted derivatives | mdpi.comgoogle.com |
| Nucleophilic Conjugate Addition | C-6 (enone system) | Soft Nucleophiles (e.g., thiols, amines) | 6-Substituted derivatives | wikipedia.org |
| Nucleophilic Direct Addition | C-5 (carbonyl) | Hard Nucleophiles (e.g., R-MgBr) | 5-Alkyl-5-hydroxy derivatives | quimicaorganica.org |
Annulation and Ring-Expansion Reactions for Novel Heterocyclic Assemblies
The this compound scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems through annulation reactions. By leveraging the reactivity of the ketone and the adjacent methylene (B1212753) group (C-6), additional rings can be fused onto the core structure. For example, condensation reactions with bifunctional reagents can lead to the formation of pyrazole (B372694), isoxazole, or pyrimidine (B1678525) rings fused to the dihydroquinoline framework. Such strategies are widely used in the synthesis of novel tetracyclic quinoline derivatives. airo.co.innih.govosi.lv
Ring-expansion reactions offer another powerful strategy for creating novel heterocyclic assemblies. Starting from the corresponding tetrahydroquinoline derivative (obtained by reduction of the ketone), various methods can be employed to expand the saturated carbocyclic ring. For instance, domino reactions involving the rearrangement of metal arylmethylamides or migratory insertion of urea-tethered nitrile anions have been successfully used to expand tetrahydroquinolines into larger, benzo-fused nitrogen heterocycles like benzazepines. acs.orgresearchgate.netresearchgate.net These reactions provide access to medium-sized rings, which are of significant interest in drug discovery but are often challenging to synthesize via direct cyclization. researchgate.net
| Strategy | Starting Material | Resulting System | Key Feature | Reference |
| Annulation | Dihydroquinolinone | Fused Polycyclic Systems | Construction of additional rings | airo.co.innih.gov |
| Ring Expansion | Tetrahydroquinoline | Benzo-fused N-heterocycles (e.g., Benzazepines) | Expansion of the carbocyclic ring | acs.orgresearchgate.netresearchgate.net |
Development of Hybrid Scaffolds Incorporating the Dihydroquinolinone Unit
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a prominent strategy in modern drug design to create new therapeutic agents with potentially improved efficacy or novel mechanisms of action. mdpi.com The this compound unit has been incorporated into various hybrid scaffolds.
A common approach involves linking the dihydroquinolinone core to other biologically relevant heterocycles such as pyrazole or triazole. For example, quinolinone-pyrazoline hybrids have been synthesized and evaluated for antioxidant and anti-inflammatory activities. nih.govresearchgate.net These are often prepared by first synthesizing a chalcone (B49325) from the dihydroquinolinone, followed by cyclization with hydrazine (B178648) derivatives. nih.gov
Similarly, quinolone-triazole hybrids have garnered significant attention, with many derivatives showing promising antibacterial and anticancer activities. nih.govnih.gov The triazole ring can be introduced using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient connection of a quinolone moiety with another molecular fragment through a stable triazole linker. nih.govresearchgate.net Other reported hybrids include fusions with naphthoquinones and linkages to thiazole-containing structures. nih.govrsc.org
| Hybrid Scaffold | Linked Heterocycle | Synthetic Strategy Example | Potential Biological Activity | Reference |
| Quinolinone-Pyrazoline | Pyrazoline | Chalcone formation followed by cyclization | Antioxidant, Anti-inflammatory | nih.govresearchgate.net |
| Quinolinone-Triazole | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Antibacterial, Anticancer | nih.govnih.gov |
| Dihydroquinoline-Naphthoquinone | Naphthoquinone | Three-component reaction | Cardioprotective | nih.gov |
| Quinoline-Thiazole | Thiazole/Thiazolidinone | Ultrasound-irradiated condensation | Anticancer | rsc.org |
Functionalization for Further Synthetic Utility
Introducing specific functional groups onto the this compound core is crucial for its use as an intermediate in more complex syntheses. These functional groups act as synthetic handles for subsequent transformations, such as cross-coupling reactions, further cyclizations, or peptide couplings.
Halogenation of the aromatic ring, for example, provides a key entry point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of carbon-based substituents. nih.gov The synthesis of 4-chloro-quinolinone derivatives and their subsequent nucleophilic substitution reactions demonstrate the utility of this approach. researchgate.net
Furthermore, the introduction of an amino group, as discussed in Section 3.1, provides a versatile functional handle. The amine can be acylated, alkylated, or used as a nucleophile in the construction of new heterocyclic rings. acs.orgacs.org The conversion of the ketone to an oxime, followed by reduction, is one pathway to introduce a primary amine at the C-5 position. researchgate.net These functionalization strategies significantly expand the synthetic potential of the dihydroquinolinone scaffold, allowing for the creation of diverse molecular libraries for various applications.
Spectroscopic and Crystallographic Characterization Methodologies in Dihydroquinolinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and the connectivity between adjacent protons. For a compound like 3-Methyl-7,8-dihydroquinolin-5(6H)-one, the ¹H NMR spectrum would display distinct signals for the methyl group, the protons on the saturated cyclohexenone ring, and the protons on the pyridine (B92270) ring.
In related dihydroquinolinone structures, the chemical shifts (δ) are characteristic. For example, in 4-methyl-6,7,8,9-tetrahydro-2-quinolone, the methyl protons appear as a singlet around δ 2.03 ppm msu.ru. The protons of the saturated ring typically appear as multiplets in the δ 1.7-2.5 ppm range msu.ru. The aromatic protons resonate further downfield. For instance, the vinyl proton H(3) in 4-methyl-6,7,8,9-tetrahydro-2-quinolone is observed as a singlet at δ 5.90 ppm msu.ru. The NH proton, when present, gives a broad singlet at a much higher chemical shift, such as δ 11.50 ppm msu.ru. For this compound, one would expect to see signals corresponding to the methyl group, three methylene (B1212753) groups, and two aromatic protons, each with a specific chemical shift and multiplicity that helps to confirm the structure.
Table 1: Representative ¹H NMR Data for Dihydroquinolinone Scaffolds
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-CH₃ | ~2.0-2.3 | Singlet (s) |
| C6-H₂ | ~2.5-2.7 | Triplet (t) |
| C7-H₂ | ~1.9-2.1 | Multiplet (m) |
| C8-H₂ | ~2.9-3.1 | Triplet (t) |
| C4-H | ~7.5-7.8 | Singlet (s) or Doublet (d) |
| C2-H | ~8.3-8.5 | Singlet (s) or Doublet (d) |
Note: These are expected values based on analogous structures. Actual values may vary depending on the solvent and specific substitution patterns.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would anticipate ten distinct signals corresponding to the ten carbon atoms in the molecule.
The carbonyl carbon (C5) of the ketone is particularly characteristic, appearing significantly downfield, typically in the range of δ 190-200 ppm, as seen in related hexahydroquinoline structures rsc.org. The sp²-hybridized carbons of the pyridine ring would be found between δ 110-160 ppm. The sp³-hybridized carbons of the saturated ring and the methyl group would appear upfield, generally between δ 15-55 ppm rsc.orgrsc.org.
Table 2: Representative ¹³C NMR Data for Dihydroquinolinone Scaffolds
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|
| C5 (C=O) | ~195 |
| C2 | ~150 |
| C3 | ~125 |
| C4 | ~148 |
| C4a | ~128 |
| C8a | ~165 |
| C6 | ~37 |
| C7 | ~22 |
| C8 | ~40 |
| C3-CH₃ | ~18 |
Note: These are expected values based on analogous structures. Actual values may vary.
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the -CH₂-CH₂-CH₂- fragment of the cyclohexenone ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across quaternary carbons (like C4a, C5, and C8a) and for piecing together the different fragments of the molecule. For instance, a correlation between the methyl protons and carbons C2, C3, and C4 would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation, though less critical for a planar aromatic system fused to a relatively rigid ring.
In the analysis of related azo compounds containing a quinoline (B57606) moiety, 2D NMR techniques like COSY, HSQC, and NOESY were essential to definitively assign the proton and carbon signals and to confirm the regioselectivity of the synthesis mdpi.com.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically found in the region of 1650-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic pyridine ring in the 1500-1600 cm⁻¹ region mdpi.com.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp³) | Methylene & Methyl | 2850-2960 |
| C=O Stretch | α,β-Unsaturated Ketone | ~1680 |
| C=C / C=N Stretch | Aromatic Ring | 1500-1600 |
| C-H Bend | Methylene & Methyl | 1375-1465 |
| C-O Stretch | Ketone | 1200-1300 |
Note: Values are typical for the specified functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₀H₁₁NO), the calculated molecular weight is approximately 161.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement rsc.org. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 161. Subsequent fragmentation would likely involve the loss of small, stable molecules like CO (carbon monoxide) or radicals from the aliphatic ring, providing further clues to the compound's structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined, yielding exact bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-6,7,8,9-tetrahydro-2-quinolone |
| 5,6,7,8-Tetrahydroquinolin-8-one |
Single-Crystal X-ray Diffraction Analysis
For a compound like this compound, the process would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a model of the electron density within the crystal can be generated, which in turn reveals the atomic positions.
The data obtained from SCXRD analysis is typically presented in a crystallographic data table. While a specific table for this compound cannot be provided, the following interactive table showcases the typical parameters that would be determined, based on data for a related hexahydroquinoline derivative, methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate.
Interactive Table 1: Representative Crystallographic Data for a Hexahydroquinoline Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C20H22N2O5 |
| Formula Weight | 370.40 |
| Crystal System | Tetragonal |
| Space Group | P4̅21c |
| a (Å) | 16.624(6) |
| c (Å) | 14.385(6) |
| V (ų) | 3975(3) |
| Z | 8 |
This data is for a related compound and is presented for illustrative purposes only. researchgate.net
In the structural analysis of related dihydroquinolinone compounds, such as various substituted hexahydroquinolines, the 1,4-dihydropyridine ring has been observed to adopt conformations like a "flat-boat" or a distorted boat. researchgate.netnih.govresearchgate.net The fused cyclohexanone (B45756) or cyclohexene ring can also exhibit conformations such as an envelope or a distorted half-chair. researchgate.netiucr.org The orientation of substituents on the ring system, for instance, a phenyl group, is also precisely determined, often being found in a pseudo-axial position. researchgate.netresearchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The data from single-crystal X-ray diffraction also allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various intermolecular interactions, which are crucial for understanding the physical properties of the solid material.
For dihydroquinolinone derivatives, hydrogen bonds are often significant contributors to the crystal packing. researchgate.net For instance, in the crystal structure of 3-carboxymethyl-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoleine, an intermolecular hydrogen bond between a nitrogen atom and an oxygen atom with a distance of 2.861(1) Å is observed. researchgate.net In other related structures, N—H⋯O and C—H⋯O interactions are common, leading to the formation of complex networks, such as layers or three-dimensional frameworks. nih.govnih.gov
In addition to classical hydrogen bonds, weaker interactions can also play a crucial role. These can include C—H⋯F, C—H⋯π, and halogen-π interactions, which have been observed in the crystal structures of various functionalized quinoline derivatives. nih.govmdpi.com The analysis of these interactions often involves computational tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts. For example, in a study of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, Hirshfeld analysis revealed that H⋯H (56.9%), F⋯H/H⋯F (15.7%), O⋯H/H⋯O (13.7%), and C⋯H/H⋯C (9.5%) contacts were the major contributors to the crystal packing. iucr.org
Computational and Theoretical Investigations on 3 Methyl 7,8 Dihydroquinolin 5 6h One
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary method for investigating the physicochemical properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations allow for the detailed exploration of a molecule's potential energy surface, providing valuable information about its structure, stability, and electronic nature. researchgate.netunibo.it
A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of a molecule. For 3-Methyl-7,8-dihydroquinolin-5(6H)-one, this process is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p). nih.govnih.gov This calculation yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. bhu.ac.inresearchgate.net
Once the geometry is optimized, various electronic properties can be calculated. These properties help in understanding the molecule's behavior. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. researchgate.netbhu.ac.in In a typical dihydroquinolinone structure, the oxygen atom of the carbonyl group would be an area of high electron density (negative potential), while the hydrogen atoms on the aliphatic ring and the methyl group would exhibit positive potential.
Table 1: Representative Calculated Geometrical Parameters for a Dihydroquinolinone Core Structure
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-N-C | ~117° |
| Bond Angle | C-C=O | ~121° |
Note: The values presented are typical for the dihydroquinolinone scaffold and serve as an illustrative example of the data obtained from DFT geometry optimization.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. nih.gov Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed on the optimized geometry of this compound. nih.govresearchgate.net
For instance, vibrational frequencies from an IR spectrum can be calculated and scaled to correct for systematic errors in the theoretical method, often showing good agreement with experimental FT-IR spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com Comparing these calculated shifts with experimental data provides a robust confirmation of the molecular structure. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to the absorption bands observed in UV-Vis spectroscopy. researchgate.net
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline (B57606) Derivative
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |
| C2 | 150.2 | 151.5 |
| C3 | 121.5 | 122.1 |
| C4 | 136.1 | 135.8 |
| C4a | 127.8 | 128.3 |
| C5 | 126.5 | 127.0 |
| C8a | 148.3 | 149.0 |
Note: This table demonstrates the typical correlation between experimental and DFT-calculated NMR data for a related heterocyclic system. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack and provide insights into its behavior in various chemical reactions. nih.govsapub.org The distribution of the HOMO and LUMO across the molecule's framework reveals which atoms are most involved in these frontier orbitals and thus most likely to participate in chemical reactions. nih.gov
Table 3: Representative FMO Properties and Global Reactivity Descriptors for a Dihydroquinolinone Derivative
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 | Indicates electron-donating ability |
| LUMO Energy | ELUMO | -1.8 | Indicates electron-accepting ability |
| Energy Gap | ΔE | 4.7 | Correlates with chemical reactivity and stability |
| Hardness | η | 2.35 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.15 | Power to attract electrons |
Note: These values are illustrative for a dihydroquinolinone-type molecule, calculated using DFT. researchgate.net
Mechanistic Probing of Reactions Involving Dihydroquinolinones
Computational methods are invaluable for elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the most favorable reaction pathways for the synthesis and transformation of dihydroquinolinones.
The synthesis of the 7,8-dihydroquinolin-5(6H)-one core can often proceed through several possible mechanistic routes, such as Michael additions followed by cyclization and condensation. Computational chemistry allows for the detailed investigation of each proposed pathway. unibo.it
To understand the kinetics of a reaction—how fast it proceeds—it is essential to identify the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. researchgate.net Locating a transition state structure computationally is a critical step in understanding a reaction mechanism. diva-portal.org
Once the transition state is located and confirmed (typically by a frequency calculation showing one imaginary frequency), the activation energy or energy barrier (Ea) can be calculated as the energy difference between the transition state and the reactants. researchgate.netgithub.io Reactions with lower energy barriers will proceed more rapidly. diva-portal.org By comparing the calculated energy barriers for competing reaction pathways, chemists can predict which product is likely to form faster (kinetic product) versus which is more stable (thermodynamic product). These calculations provide deep, quantitative insights into the factors controlling the outcome of reactions involving dihydroquinolinones. diva-portal.orggithub.io
Table 4: Illustrative Calculated Energy Barriers for a Cyclization Reaction Step
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Separated) | 0.0 |
| 2 | Intermediate Complex | -5.2 |
| 3 | Transition State (TS1) | +15.8 |
| 4 | Product (Cyclized) | -22.4 |
| Calculated Barrier (Ea) | TS1 - Reactants | 15.8 |
Note: This table provides a hypothetical energy profile for a key step in the formation of a heterocyclic ring, demonstrating how computational chemistry is used to quantify reaction barriers.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The structural flexibility inherent in the non-aromatic portion of this compound allows it to adopt various three-dimensional arrangements, or conformations. Understanding this conformational landscape is crucial as the spatial orientation of atoms can significantly influence the molecule's physical, chemical, and biological properties. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide powerful tools to explore these dynamic features at an atomic level.
Conformational Landscape Analysis
Conformational analysis of this compound typically involves identifying stable low-energy conformers and the energy barriers for interconversion between them. The partially saturated cyclohexenone ring is the primary source of conformational isomerism. This ring can adopt several non-planar conformations, most notably half-chair and twist-boat forms, to alleviate steric and torsional strain.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles, particularly those within the dihydroquinolinone ring, a landscape of energy minima (stable conformers) and transition states can be constructed. The presence of the methyl group at the C3 position introduces an additional layer of complexity, influencing the relative stability of different ring puckering modes due to steric interactions.
A hypothetical summary of results from a DFT-based conformational analysis is presented below. This table illustrates the kind of data generated in such a study, including the relative energies (ΔE), which indicate the stability of each conformer with respect to the most stable one, and key dihedral angles that define the ring's pucker.
| Conformer | Ring Conformation | Relative Energy (ΔE) (kcal/mol) | Dihedral Angle (C7-C8-N1-C2) (°) | Dihedral Angle (C5-C6-C7-C8) (°) |
|---|---|---|---|---|
| I | Half-Chair A | 0.00 | -25.5 | 50.1 |
| II | Half-Chair B | 1.25 | 24.9 | -49.8 |
| III | Twist-Boat | 3.50 | 45.2 | -15.3 |
Molecular Dynamics Simulations
While conformational analysis provides a static picture of stable states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational transitions in a simulated environment (e.g., in a vacuum or in a solvent).
These simulations can reveal the timescales of conformational changes, such as the interconversion between different half-chair and twist-boat forms. By analyzing the trajectory of the simulation, one can determine the population of each conformational state at a given temperature, providing a more realistic understanding of the molecule's behavior than static calculations alone. Furthermore, MD simulations can be used to study the molecule's interactions with its environment, such as solvent molecules, which can influence its conformational preferences.
Typical parameters for an MD simulation would include the choice of a force field (a set of parameters describing the potential energy of the system), the simulation time, the temperature, and the pressure. The results of an MD simulation are often visualized as a trajectory file and can be analyzed to extract various properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure.
The following table provides an example of the setup and potential outputs from a molecular dynamics simulation study of this compound.
| Parameter/Output | Description/Value |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
| Primary Output | Atomic trajectories over time |
| Key Analyses | RMSD, RMSF, Dihedral Angle Distributions, Conformational Clustering |
Together, conformational landscape analysis and molecular dynamics simulations provide a comprehensive theoretical framework for understanding the structural dynamics of this compound, linking its molecular structure to its potential functions and interactions.
Catalytic Approaches in Dihydroquinolinone Chemistry
Metal-Catalyzed Processes for Dihydroquinolinone Synthesis and Functionalization
Metal catalysis provides powerful and versatile tools for the construction and subsequent functionalization of the dihydroquinolinone scaffold. Palladium and copper have emerged as particularly effective metals, while certain Lewis acids also play a crucial role in specific synthetic routes.
Palladium-Based Catalysis
Palladium catalysis is a cornerstone in modern organic synthesis, offering diverse pathways to dihydroquinolinone structures through various C-H functionalization and coupling reactions.
One prominent strategy is the palladium-catalyzed C-H activation and annulation. mdpi.comnih.gov This approach often involves the use of a directing group on an aromatic substrate to facilitate the selective cleavage of a C(sp²)-H bond, forming a palladacycle intermediate. mdpi.com This intermediate then reacts with an alkene or alkyne, leading to the formation of the heterocyclic product through migratory insertion and reductive elimination. mdpi.com For instance, N-methoxybenzamides can undergo C-H activation and annulation with allenoic acid esters to afford substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com
Intramolecular C-H alkenylation represents another effective route. Pd(II)-catalyzed 6-endo intramolecular C-H alkenylation of N-phenylacrylamides allows for the direct construction of the quinolin-2(1H)-one core. nih.gov This method has shown high efficiency and selectivity, exclusively yielding the six-membered ring product without the formation of five-membered ring indolin-2-ones. nih.gov
Palladium catalysts are also employed in radical cascade reactions. For example, a Pd(0) complex can initiate a single electron transfer process to generate a radical species, which then adds to the double bond of a substrate like N-phenylcinnamamide. mdpi.com Subsequent intramolecular cyclization and deprotonation yield the final dihydroquinolinone product while regenerating the Pd(0) catalyst. mdpi.com Furthermore, palladium catalysis enables the functionalization of pre-formed quinoline (B57606) systems. The C(sp³)–H bonds of methyl groups, such as in 8-methyl quinoline, can be selectively biarylated using cyclic diaryliodonium salts in an oxidant-free reaction, showcasing the utility of palladium in derivatization. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| C-H Activation/Annulation | Pd(OAc)₂ / Ag₂CO₃ | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | High regioselectivity, mild conditions. | mdpi.com |
| Intramolecular C-H Alkenylation | Pd(OAc)₂ / Ag₂CO₃ / TFA | N-phenylacrylamides | Quinolin-2(1H)-ones | Selective 6-endo cyclization. | nih.gov |
| Intermolecular Radical Cascade | Pd(0) complex | N-phenylcinnamamide, cyclohexyl bromide | Dihydroquinolinone derivatives | Proceeds via a free radical mechanism. | mdpi.com |
| C(sp³)-H Biarylation | Pd(OAc)₂ | 8-methyl quinoline, cyclic diaryliodonium salts | Functionalized biaryls | Oxidant-free functionalization of an alkyl group. | nih.gov |
Copper-Mediated Reactions
Copper catalysts, while sometimes used in conjunction with other metals like palladium, also facilitate key transformations in the synthesis of nitrogen-containing heterocycles, including dihydroquinolinones. organic-chemistry.org Copper's utility is particularly noted in radical-mediated processes.
In one example, a Cu₂O catalyst is used to generate a tert-butoxyl radical from tert-butyl hydroperoxide (TBPB). mdpi.com This radical then abstracts a hydrogen atom to create a key benzyl (B1604629) radical, which subsequently reacts with an N-arylcinnamamide substrate. mdpi.com The resulting intermediate undergoes intramolecular cyclization, oxidation, and deprotonation to afford the final dihydroquinolinone product. mdpi.com This method highlights copper's role in initiating radical cascades for heterocycle construction.
| Reaction Type | Catalyst | Key Reagents | Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|---|---|
| Radical Addition/Cyclization | Cu₂O | tert-Butyl hydroperoxide (TBPB), Toluene | N-arylcinnamamides | Dihydroquinolinone derivatives | Initiation of a radical cascade via hydrogen abstraction. | mdpi.com |
Lewis Acid Catalysis (e.g., Cerium, Ammonium (B1175870) Acetate)
Lewis acid catalysis offers an alternative, often milder, approach to dihydroquinolinone synthesis. Ammonium acetate (B1210297) is a particularly noteworthy reagent in this class, frequently serving as both a catalyst and a nitrogen source for the formation of the pyridine (B92270) ring.
A robust method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives involves a "one-pot" reaction between a Baylis-Hillman adduct and a 1,3-cyclohexanedione (B196179) derivative in the presence of a base catalyst and ammonium acetate. google.com This process is characterized by its mild reaction conditions, high chemical selectivity, and good yields. google.com The reaction proceeds in two stages: an initial reaction between the Baylis-Hillman adduct and the dione, followed by the addition of ammonium acetate to facilitate the cyclization and formation of the dihydroquinolinone ring system. google.com This methodology avoids harsh conditions and expensive catalysts, making it an attractive synthetic route. google.com Similarly, the synthesis of related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be achieved by treating cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium acetate. nih.govresearchgate.net
| Reaction Type | Key Reagents | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| One-pot condensation/cyclization | Ammonium acetate, Triethylamine (B128534) | Baylis-Hillman adducts, 5,5-dimethyl-1,3-cyclohexanedione | 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | up to 85.6% | google.com |
| Condensation/cyclization | Ammonium acetate | Cyclohexanone, 2-benzylidenemalononitrile | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Not specified | nih.govresearchgate.net |
Organocatalysis in Dihydroquinolinone Derivatization
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy for the asymmetric synthesis and derivatization of complex molecules, including dihydroquinolinones. This approach avoids the use of metals and often proceeds under mild, environmentally benign conditions.
Proline-Catalyzed Transformations
The amino acid L-proline is a versatile and widely used organocatalyst, capable of activating substrates through different catalytic modes. researchgate.net It has been successfully applied in cascade reactions for the synthesis of complex quinolinone derivatives. For example, L-proline catalyzes the three-component reaction of aromatic aldehydes, quinoline-2,4-diol, and Meldrum's acid to produce 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net This protocol is valued for its mild conditions, easy work-up, and high yields. researchgate.net
Proline's effectiveness stems from its ability to form key intermediates such as enamines or iminium ions with carbonyl substrates. researchgate.netnih.gov These catalytic pathways are central to its application in asymmetric transformations. For instance, proline can be used in an asymmetric Mannich reaction with ketones or aldehydes following a photocatalyzed oxidative dearomatization of 2-arylindoles to generate C2-quaternary indolin-3-ones with excellent enantioselectivity. nih.gov By using either L- or D-proline, chemists can access products with opposite configurations. nih.gov
| Reaction Type | Catalyst | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Three-component cascade reaction | L-proline | Aromatic aldehyde, quinoline-2,4-diol, Meldrum's acid | 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione | Mild conditions, high yields. | researchgate.net |
| Asymmetric Mannich reaction | L- or D-proline | Dearomatized indole (B1671886) intermediate, ketones/aldehydes | C2-quaternary indolin-3-ones | Excellent enantio- and diastereoselectivity. | nih.gov |
Mechanistic Studies of Catalytic Cycles in Dihydroquinolinone Formation
Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and developing new ones. For both palladium and proline catalysis, plausible mechanistic cycles have been proposed based on experimental and theoretical studies.
The mechanism for palladium-catalyzed C-H activation/annulation typically begins with the coordination of the Pd(II) catalyst to the substrate, followed by C-H activation to form a five- or six-membered cyclopalladated intermediate. mdpi.comnih.gov This step is often assisted by a directing group on the substrate. mdpi.com The subsequent coordination and insertion of an unsaturated partner (e.g., an alkene) leads to a new intermediate, which then undergoes reductive elimination to yield the final annulated product and a Pd(0) species. mdpi.com The catalytic cycle is closed by the re-oxidation of Pd(0) to the active Pd(II) state. mdpi.com In contrast, some palladium-catalyzed reactions proceed through a free radical mechanism, initiated by a single electron transfer from a Pd(0) complex to a substrate, leading to radical addition and cyclization. mdpi.com
Proline catalysis generally operates through two main pathways: the enamine mechanism and the iminium ion mechanism. nih.gov In reactions like the aldol (B89426) or Mannich reaction, proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophilic acceptor. The steric environment created by the proline catalyst directs the approach of the electrophile, controlling the stereochemistry of the newly formed bond. nih.gov Alternatively, proline can react with an α,β-unsaturated carbonyl compound to form an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack in reactions like Michael additions. The unique cyclic structure of proline is key to its effectiveness in stabilizing transition states and inducing high levels of stereoselectivity.
Advanced Applications of 3 Methyl 7,8 Dihydroquinolin 5 6h One Scaffolds in Organic Synthesis and Materials Science
Role as a Privileged Scaffold in Medicinal Chemistry Research
The quinoline (B57606) framework, and by extension its partially saturated derivatives like 3-methyl-7,8-dihydroquinolin-5(6H)-one, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The diverse biological activities associated with quinoline derivatives, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties, underscore the importance of this structural motif. nih.gov
The this compound core offers several key features that contribute to its privileged character. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the ketone functionality in the saturated ring provides an additional site for hydrogen bonding. The methyl group can engage in hydrophobic interactions within a binding pocket. Furthermore, the scaffold's rigid, bicyclic nature can pre-organize appended functional groups in a defined spatial orientation, which can lead to higher binding affinities and selectivities for target proteins.
The dihydroquinolinone core has been identified as a key component in the development of inhibitors for various enzymes. For instance, the related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold has shown promise as a basis for monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov This highlights the potential of the dihydroquinolinone framework to be adapted for specific biological targets.
Table 1: Examples of Biologically Active Scaffolds Related to Dihydroquinolinones
| Scaffold | Biological Activity | Therapeutic Area |
| Quinoline | Analgesic, Anti-inflammatory, Anticancer, Antimicrobial | Various |
| 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one | MAO-B Inhibition | Neurodegenerative Diseases |
| 8-Hydroxyquinoline (B1678124) | Anticancer, Antineurodegenerative | Oncology, Neurology |
Design and Synthesis of Conformationally Restricted Analogues for Chemical Space Exploration
The exploration of chemical space is a fundamental aspect of drug discovery and materials science. Conformationally restricted analogues of known molecules are valuable tools in this endeavor, as they allow for the investigation of specific spatial arrangements of functional groups and their impact on biological activity or material properties. The this compound scaffold serves as an excellent starting material for the synthesis of such constrained molecules.
A notable example is the use of 7,8-dihydroquinolin-5(6H)-one in the synthesis of conformationally restricted analogues of nicotine. mdpi.com By building additional rings onto the dihydroquinolinone framework, researchers can lock the relative orientation of key pharmacophoric features, providing insights into the bioactive conformation of the parent molecule. This approach allows for a more systematic exploration of the structure-activity relationship (SAR) and can lead to the design of analogues with improved potency, selectivity, and pharmacokinetic properties.
The synthesis of these complex, multi-cyclic structures often involves multi-step reaction sequences. For instance, a Michael-type addition of the enolate of 7,8-dihydroquinolin-5(6H)-one to an appropriate acceptor can be a key step in constructing a new fused ring system. mdpi.com The versatility of the ketone and the adjacent methylene (B1212753) groups in the dihydroquinolinone core allows for a variety of chemical transformations to be employed in the generation of diverse and conformationally constrained molecular architectures.
Integration into Ligand Architectures for Metal Complexation
The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group in this compound present potential coordination sites for metal ions. This makes the scaffold an attractive building block for the design of novel ligands for metal complexation. The broader class of 8-hydroxyquinoline derivatives is well-known for its ability to form stable complexes with a wide range of metal ions. arabjchem.orgnih.gov These complexes have found applications in areas such as anticancer therapy and as antimicrobial agents. arabjchem.orgnih.gov
The chelation of metal ions by 8-hydroxyquinoline-based ligands can significantly alter their biological and physical properties. nih.govmdpi.com For example, complexation can enhance the aqueous solubility of the ligand and can be crucial for its biological activity, potentially enabling the entire complex to act as a therapeutic agent. mdpi.com While direct studies on the metal complexation of this compound are not extensively reported, the established coordination chemistry of related quinoline and dihydroquinoline systems suggests its potential in this area. arabjchem.orgresearchgate.netresearchgate.net The geometry of the resulting metal complexes would be influenced by the bite angle of the ligand and the coordination preferences of the metal ion.
Table 2: Potential Coordination Sites and Properties for Metal Complexation
| Atom | Type | Role in Coordination |
| Pyridine Nitrogen | N-donor | Lewis base, coordinates to metal center |
| Ketone Oxygen | O-donor | Lewis base, coordinates to metal center |
Exploration in the Development of Functional Materials and Probes
The inherent photophysical properties of the dihydroquinoline scaffold make it a promising candidate for the development of functional materials, particularly fluorescent probes. Dihydroquinoline derivatives have been successfully employed in the design of fluorescent sensors for the detection of various analytes, including metal ions and reactive oxygen species. rsc.orgglobethesis.com
The fluorescence of these probes can be modulated by the introduction of different substituents onto the dihydroquinoline core. The electronic nature of these substituents can influence the energy levels of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. For example, the development of a dihydroquinoline-based fluorescent cyanine (B1664457) dye has been reported for the selective detection of Fe³⁺ ions. rsc.org The interaction of the analyte with the probe can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.
The this compound scaffold can serve as a platform for creating new fluorescent probes. The methyl group can be further functionalized, and the ketone group offers a handle for attaching other molecular fragments to create more complex sensor systems. The development of such probes has significant implications for biological imaging and environmental monitoring. nih.gov
Chiral Dihydroquinolinone Scaffolds in Asymmetric Catalysis and Synthesis
The introduction of chirality into the this compound scaffold opens up possibilities for its use in asymmetric catalysis and the synthesis of enantiomerically pure compounds. Chiral dihydroquinoline derivatives have been utilized as ligands in metal-catalyzed asymmetric reactions. mdpi.comnih.govresearchgate.net
The synthesis of chiral, non-racemic dihydroquinolinones can be achieved through various asymmetric methodologies. rsc.orgresearchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Once obtained in enantiopure form, these chiral scaffolds can be used to create a chiral environment around a metal center in a catalyst, enabling the enantioselective transformation of a prochiral substrate into a single enantiomer of the product.
For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in asymmetric transfer hydrogenation reactions. nih.govresearchgate.net This demonstrates the potential of chiral dihydroquinoline-based structures to act as effective controllers of stereochemistry. The development of asymmetric syntheses of this compound and its derivatives would provide access to a new class of chiral ligands and building blocks for asymmetric synthesis.
Q & A
Q. What are the most efficient synthetic routes for 3-methyl-7,8-dihydroquinolin-5(6H)-one and its derivatives?
A microwave-assisted one-step synthesis using cyclohexane-1,3-dione and a proline catalyst achieves 98% yield for 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one. The process involves sequential Michael addition, cyclization, and aromatization under 20 minutes of irradiation, monitored by TLC . For non-hydroxylated derivatives, alternative pathways include Beckmann rearrangements of 7,8-dihydroquinolin-5(6H)-ones to generate novel scaffolds .
Q. How is structural confirmation performed for this compound derivatives?
Key characterization relies on ¹H NMR and ¹³C NMR spectroscopy. For example:
Q. What analytical methods are used to detect and quantify this compound in complex mixtures?
GC/MS with a 30 m InertCap Pure-WAX column (0.25 µm film thickness) and helium carrier gas (1 mL/min) is effective. A temperature gradient from 40°C to 250°C (5°C/min) resolves the compound from other volatiles, with MS detection in the 35–600 m/z range .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining eco-friendly conditions?
Replace microwave heating with ammonium acetate-mediated cyclization in boiling acetic acid. This method avoids high-energy inputs and generates 7,8-dihydroquinolin-5(6H)-one derivatives via oxa-6π electrocyclic ring-opening and dehydrative cyclization. However, reaction time must be tightly controlled (≥20 min) to suppress side products .
Q. How to resolve contradictions in NMR data for dihydroquinolinone derivatives?
Discrepancies in proton/carbon assignments (e.g., overlapping signals in aromatic regions) can be addressed using 2D NMR techniques (COSY, HSQC, HMBC) . For example, HMBC correlations between carbonyl carbons and adjacent protons confirm regiochemistry in Beckmann rearrangement products .
Q. What strategies enable derivatization of this compound for medicinal chemistry applications?
- Chlorination : Treat 7,8-dihydroquinoline-2,5-dione with phosphorus oxychloride (POCl₃) in acetonitrile at 65°C to introduce chlorine at position 2 .
- Ring expansion : Apply Beckmann rearrangements to 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones, generating pyridoazepinone scaffolds with enhanced drug-like properties .
Q. How to assess the drug-likeness of dihydroquinolinone derivatives?
Perform biopharmaceutical profiling :
- Measure solubility in fasted-state simulated intestinal fluid (FaSSIF).
- Evaluate permeability using Caco-2 cell monolayers.
- Determine metabolic stability via intrinsic clearance assays in human liver microsomes .
Q. What are the challenges in scaling up dihydroquinolinone synthesis?
- Side reactions : Prolonged microwave heating may over-aromatize intermediates, reducing yields. Use TLC to monitor reaction progress and terminate at 95% conversion .
- Catalyst recycling : Proline catalysts can degrade under harsh conditions. Switch to immobilized proline analogs for reusable, greener synthesis .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
